Cas no 29222-39-7 ([1,1'-Biphenyl]triol)
[1,1'-Biphenyl]triol structure
Product Name:[1,1'-Biphenyl]triol
CAS No:29222-39-7
MF:C12H10O3
MW:202.206003665924
CID:267921
PubChem ID:121794
Update Time:2025-04-19
[1,1'-Biphenyl]triol Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]triol
- (1,1'-Biphenyl)triol
- 1,2,4-Benzenetriol, phenyl-
- AI3-19840
- biphenyl-2,2',3-triol
- biphenyl-3,4,5-triol
- Biphenyltriol
- Phenyl-1,2,4-benzenetriol
- NS00122388
- 3,4,5-trihydroxybiphenyl
- EINECS 249-523-8
- SCHEMBL3655189
- 29222-39-7
-
- Inchi: 1S/C12H10O3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,13-15H
- InChI Key: IVQGJZCJWJVSJX-UHFFFAOYSA-N
- SMILES: OC1C(=C(C=C(C=1)C1C=CC=CC=1)O)O
Computed Properties
- Exact Mass: 202.06300
- Monoisotopic Mass: 202.062994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7
- XLogP3: 2.5
Experimental Properties
- Density: 1.1868 (rough estimate)
- Boiling Point: 300.32°C (rough estimate)
- Flash Point: 221.5°C
- Refractive Index: 1.5430 (estimate)
- PSA: 60.69000
- LogP: 2.47040
[1,1'-Biphenyl]triol Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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